molecular formula C20H17N5O4 B2369689 3-(1,3-benzodioxol-5-yl)-5-[1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole CAS No. 932312-75-9

3-(1,3-benzodioxol-5-yl)-5-[1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole

Cat. No. B2369689
CAS RN: 932312-75-9
M. Wt: 391.387
InChI Key: ZBXCZMMYSIDUIJ-UHFFFAOYSA-N
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Description

3-(1,3-benzodioxol-5-yl)-5-[1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C20H17N5O4 and its molecular weight is 391.387. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anticancer Properties

  • Some derivatives of 1,2,4-oxadiazole, such as 3-(1,3-benzodioxol-5-yl)-5-[1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole, have demonstrated potential in antimicrobial applications. Bektaş et al. (2007) synthesized various derivatives and reported good to moderate antimicrobial activities against test microorganisms (Bektaş et al., 2007).
  • In the realm of anticancer research, Özdemir et al. (2017) investigated oxadiazole, thiadiazole, and triazole derivatives for their potential anticancer effects. They found that some derivatives showed promising cytotoxic effects on human lung adenocarcinoma and rat glioma cell lines, suggesting a potential role in lung adenocarcinoma and glioma treatment (Özdemir et al., 2017).

Corrosion Inhibition

  • The derivative's potential in corrosion inhibition was explored by Ammal et al. (2018), who studied the effect of substitution and temperature on the corrosion inhibition properties of benzimidazole bearing 1,3,4-oxadiazoles. They found that these compounds can act as effective corrosion inhibitors for mild steel in sulphuric acid environments, indicating their potential industrial applications (Ammal et al., 2018).

Nematocidal Activity

  • In the agricultural sector, Liu et al. (2022) synthesized novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group, showing good nematocidal activity against Bursaphelenchus xylophilus. This suggests potential use in controlling nematode pests in agriculture (Liu et al., 2022).

Aldose Reductase Inhibition

  • In ophthalmology research, La Motta et al. (2008) synthesized 1,2,4-oxadiazol-5-yl-acetic acids and tested them for their ability to inhibit aldose reductase, an enzyme implicated in diabetic complications. They identified compounds with submicromolar inhibitory levels, indicating potential applications in the treatment of diabetes-related eye disorders (La Motta et al., 2008).

properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-[1-(2-ethoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O4/c1-3-26-15-7-5-4-6-14(15)25-12(2)18(22-24-25)20-21-19(23-29-20)13-8-9-16-17(10-13)28-11-27-16/h4-10H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBXCZMMYSIDUIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=C(N=N2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-benzodioxol-5-yl)-5-[1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole

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